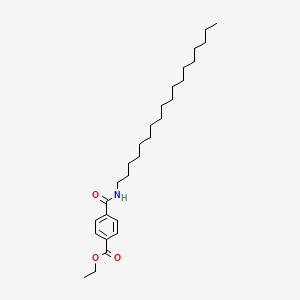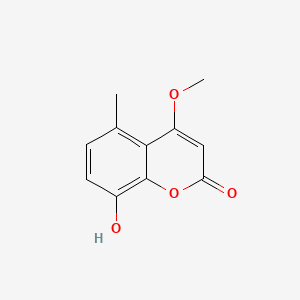
Dichloro(2,2,6,6-tetramethylpiperidino)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2,2,6,6-tetramethylpiperidino)borane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a 2,2,6,6-tetramethylpiperidino group. Its structure imparts significant steric hindrance, making it a valuable reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane typically involves the reaction of 2,2,6,6-tetramethylpiperidine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,2,6,6-Tetramethylpiperidine+BCl3→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(2,2,6,6-tetramethylpiperidino)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Complexation Reactions: It can form complexes with other Lewis bases due to the presence of the boron atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Complexation Reactions: These reactions often involve the use of ligands like phosphines or nitrogen-containing compounds.
Major Products Formed
Substitution Reactions: Products include alkoxyboranes, aminoboranes, and thioboranes.
Reduction Reactions: Reduced organic compounds, such as alcohols or amines.
Complexation Reactions: Stable boron-ligand complexes.
Applications De Recherche Scientifique
Dichloro(2,2,6,6-tetramethylpiperidino)borane has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of Dichloro(2,2,6,6-tetramethylpiperidino)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to participate in various chemical reactions, including complexation and catalysis. The steric hindrance provided by the 2,2,6,6-tetramethylpiperidino group enhances its selectivity and reactivity in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of Dichloro(2,2,6,6-tetramethylpiperidino)borane.
Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions.
Uniqueness
This compound is unique due to its combination of steric hindrance and boron reactivity. This makes it a valuable reagent in selective organic transformations and complexation reactions, distinguishing it from other boron-containing compounds.
Propriétés
Numéro CAS |
79855-29-1 |
|---|---|
Formule moléculaire |
C9H18BCl2N |
Poids moléculaire |
221.96 g/mol |
Nom IUPAC |
dichloro-(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C9H18BCl2N/c1-8(2)6-5-7-9(3,4)13(8)10(11)12/h5-7H2,1-4H3 |
Clé InChI |
KOQKPBPRWNAPJT-UHFFFAOYSA-N |
SMILES canonique |
B(N1C(CCCC1(C)C)(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


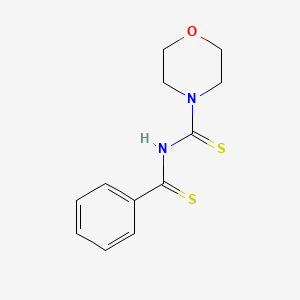
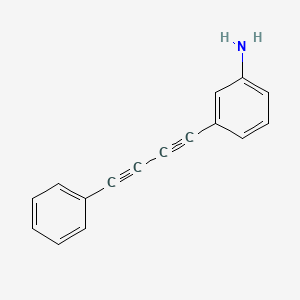

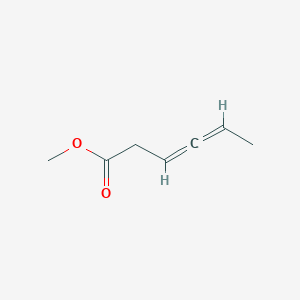
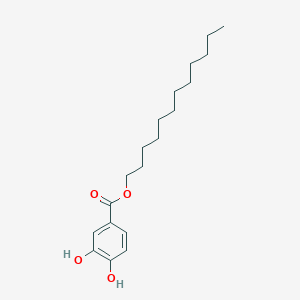
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
